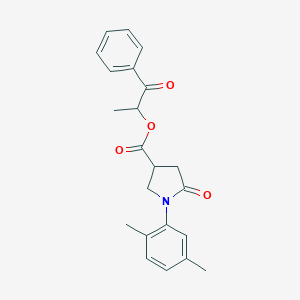
1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug due to its euphoric effects. However, MDPV has also been studied for its potential therapeutic applications in scientific research.
Mecanismo De Acción
1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which is responsible for its euphoric effects. 1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate also has a high affinity for the dopamine transporter, which is responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to produce a range of biochemical and physiological effects in animal models. These include increased locomotor activity, hyperthermia, and cardiovascular effects such as tachycardia and hypertension. 1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate also produces a range of behavioral effects, including increased sociability and reduced anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has several advantages for lab experiments, including its potent effects on neurotransmitter reuptake and its potential therapeutic applications. However, 1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate also has several limitations, including its potential for abuse and its complex mechanism of action.
Direcciones Futuras
There are several future directions for 1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate research. One area of interest is the development of 1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate analogs with improved therapeutic potential and reduced abuse potential. Another area of interest is the study of the long-term effects of 1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate use on the brain and behavior. Finally, 1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate could be studied in combination with other drugs to determine its potential as a treatment for various psychiatric disorders.
Métodos De Síntesis
1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenylpropan-2-one with 2,5-dimethoxybenzaldehyde in the presence of sodium cyanoborohydride. The resulting product is then reacted with pyrrolidine-2-carboxylic acid in the presence of acetic anhydride to yield 1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate.
Aplicaciones Científicas De Investigación
1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential therapeutic applications in scientific research. One study found that 1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has a high affinity for the dopamine transporter, which could make it a potential treatment for cocaine addiction. Another study found that 1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has potent antidepressant effects in animal models, suggesting that it could be a novel treatment for depression.
Propiedades
Nombre del producto |
1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Fórmula molecular |
C22H23NO4 |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
(1-oxo-1-phenylpropan-2-yl) 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H23NO4/c1-14-9-10-15(2)19(11-14)23-13-18(12-20(23)24)22(26)27-16(3)21(25)17-7-5-4-6-8-17/h4-11,16,18H,12-13H2,1-3H3 |
Clave InChI |
KPHZQEMLXQFXOV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)OC(C)C(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)OC(C)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[4-(2-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B271157.png)





![4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271166.png)